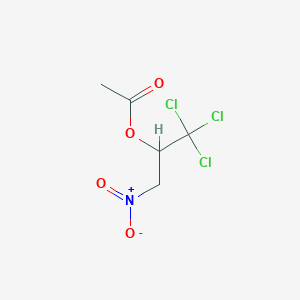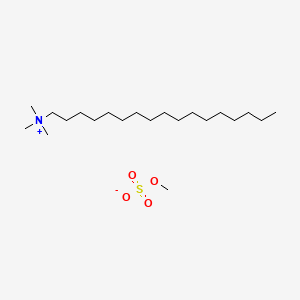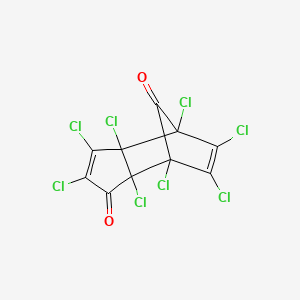
4,7-Methano-1H-indene-1,8-dione, 2,3,3a,4,5,6,7,7a-octachloro-3a,4,7,7a-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3a,4,5,6,7,7a-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene-1,8-dione is a chlorinated organic compound with the molecular formula C10H6Cl8 It is known for its complex structure and significant chlorine content, which imparts unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,4,5,6,7,7a-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene-1,8-dione typically involves the chlorination of precursor compounds. One common method involves the reaction of hexachlorocyclopentadiene with cyclopentadiene under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The chlorination process is carefully monitored to prevent the formation of unwanted by-products and to ensure the safety of the operation.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3a,4,5,6,7,7a-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene-1,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated ketones, while reduction can produce partially dechlorinated compounds. Substitution reactions can result in the formation of various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,3a,4,5,6,7,7a-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene-1,8-dione has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of chlorination on chemical reactivity and stability.
Biology: The compound is investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: The compound’s unique properties make it useful in the development of specialized materials and chemical products.
Wirkmechanismus
The mechanism of action of 2,3,3a,4,5,6,7,7a-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene-1,8-dione involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s high chlorine content allows it to disrupt normal cellular functions by interfering with enzyme activity and membrane integrity. This can lead to oxidative stress and cellular damage, which are key factors in its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-: This compound has a similar structure but with fewer chlorine atoms, resulting in different chemical properties.
trans-Chlordane: Another chlorinated compound with a similar core structure but different chlorine substitution pattern.
Nonachlor: A related compound with an additional chlorine atom, leading to distinct reactivity and applications.
Uniqueness
2,3,3a,4,5,6,7,7a-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene-1,8-dione is unique due to its high degree of chlorination, which imparts specific chemical and biological properties
Eigenschaften
CAS-Nummer |
5395-22-2 |
|---|---|
Molekularformel |
C10Cl8O2 |
Molekulargewicht |
435.7 g/mol |
IUPAC-Name |
1,2,4,5,6,7,8,9-octachlorotricyclo[5.2.1.02,6]deca-4,8-diene-3,10-dione |
InChI |
InChI=1S/C10Cl8O2/c11-1-2(12)9(17)7(15)3(13)4(14)8(16,6(7)20)10(9,18)5(1)19 |
InChI-Schlüssel |
DWFAWQIONXMAJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C2(C3(C(=C(C(C3=O)(C2(C1=O)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



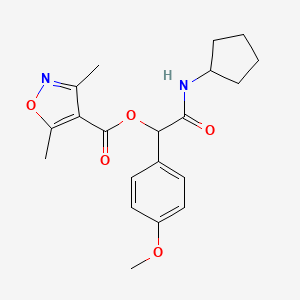

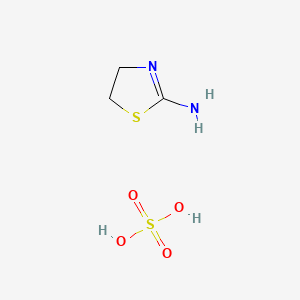
![5-Bromo-2-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798177.png)
![2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid methyl ester](/img/structure/B13798180.png)
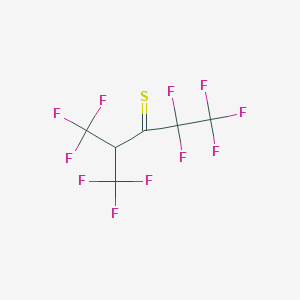
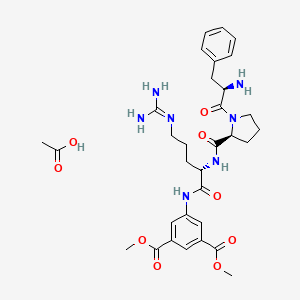
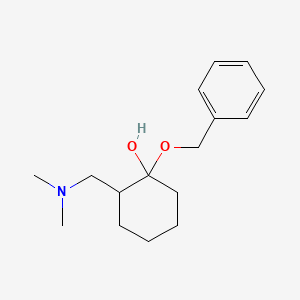

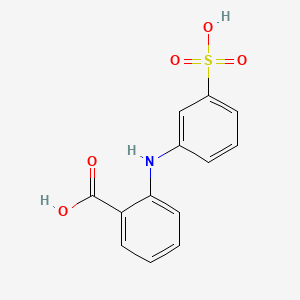
![Azeto[1,2-A]benzimidazole](/img/structure/B13798211.png)
